1-[2-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide

Medicinal Chemistry Synthetic Chemistry Positional Isomer Purity

1-[2-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide (CAS 923177-52-0) is a substituted phenyl methanesulfonamide with molecular formula C11H18N2O2S and molecular weight 242.34 g/mol. The compound features an ortho-aminomethyl substituent on the phenyl ring and an N-isopropyl group on the sulfonamide nitrogen, classifying it as a member of the aminomethylphenyl sulfonamide family frequently employed as synthetic intermediates, building blocks, and reference standards in medicinal chemistry.

Molecular Formula C11H18N2O2S
Molecular Weight 242.34
CAS No. 923177-52-0
Cat. No. B2785649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide
CAS923177-52-0
Molecular FormulaC11H18N2O2S
Molecular Weight242.34
Structural Identifiers
SMILESCC(C)NS(=O)(=O)CC1=CC=CC=C1CN
InChIInChI=1S/C11H18N2O2S/c1-9(2)13-16(14,15)8-11-6-4-3-5-10(11)7-12/h3-6,9,13H,7-8,12H2,1-2H3
InChIKeyXDGUHFZUWQPMSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[2-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide (CAS 923177-52-0): Critical Procurement Specifications & Isomer Differentiation


1-[2-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide (CAS 923177-52-0) is a substituted phenyl methanesulfonamide with molecular formula C11H18N2O2S and molecular weight 242.34 g/mol [1]. The compound features an ortho-aminomethyl substituent on the phenyl ring and an N-isopropyl group on the sulfonamide nitrogen, classifying it as a member of the aminomethylphenyl sulfonamide family frequently employed as synthetic intermediates, building blocks, and reference standards in medicinal chemistry . Its free base form is a powder stored at room temperature [2].

Positional Isomerism in Aminomethylphenyl Sulfonamides: Why 1-[2-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide Cannot Be Replaced by the 4-Isomer


Aminomethylphenyl sulfonamides with the same substituents but differing ring positions (ortho- vs. para-) are chemically distinct entities that cannot be used interchangeably in biological assays or synthetic pathways. The ortho-substituted 2-aminomethyl isomer places the reactive amine in a distinct spatial arrangement relative to the sulfonamide group, which can differentially affect target binding, synthetic selectivity, and physicochemical behavior compared to the corresponding 4-aminomethyl derivative . The quantitative evidence below demonstrates that even when two isomers share identical computed logP, TPSA, hydrogen bond donor/acceptor counts, and molecular weight, their purity profiles, pricing, and supplier availability diverge — factors that directly impact procurement decisions and experimental reproducibility .

Quantitative Differentiation Guide for 1-[2-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide (CAS 923177-52-0) Against Closest Analogs


Purity Head-to-Head: 1-[2-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide vs. Its 4-Aminomethyl Positional Isomer

Direct comparison of supplier-reported purity specifications reveals a measurable difference between the 2-aminomethyl (target) and 4-aminomethyl (comparator) positional isomers. The target compound is specified at 95% purity, while the 4-isomer is consistently specified at a higher 98% purity across catalog listings . This difference translates into elevated levels of unidentified impurities or residual solvent in the 95% specification, which may affect reaction yields, introduce artifacts in biological assays, or necessitate additional purification steps prior to use.

Medicinal Chemistry Synthetic Chemistry Positional Isomer Purity

Procurement Cost Differentiation Between 2-Aminomethyl and 4-Aminomethyl Isomers

A cross-vendor price comparison for the 2-aminomethyl isomer (target) vs. the 4-aminomethyl isomer reveals a price premium of approximately 4.0% for the ortho-substituted compound on a per-50mg basis, despite its lower purity specification. The 2-isomer is listed at EUR 232.00 for 50mg, while the 4-isomer is priced at EUR 223.00 for the same quantity . The higher per-milligram cost paired with lower purity implies that procurement of the 2-isomer may incur additional expenses if further purification is required.

Procurement Economics Isomer Pricing Research Supply

Synthetic Versatility: Unique Reactivity Profile of the 2-Aminomethyl Moiety vs. 4-Substituted or N-Methyl Analogs

The target compound contains both a primary aliphatic amine (from the 2-aminomethyl group) and a secondary sulfonamide NH, enabling orthogonal reactivity: the primary amine can selectively participate in reductive amination, amide coupling, or imine/enamine formation with aldehydes/ketones, while the sulfonamide group can undergo N-alkylation or acylation . This dual reactivity is distinct from the 4-isomer, where the greater distance between the aminomethyl and sulfonamide sites may sterically and electronically alter reaction selectivity in macrocyclization or bifunctional coupling strategies . No quantitative yield comparison data specific to this compound exist in the open literature; the claimed advantage is class-level inference based on the proximity of the two nucleophilic centers.

Organic Synthesis Building Block Reactivity Sulfonamide Intermediate

Optimal Deployment Scenarios for 1-[2-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide (CAS 923177-52-0) Based on Comparative Evidence


Medicinal Chemistry Scaffold Diversification Requiring Ortho-Aminomethyl Topology

When a synthetic strategy demands a phenyl methanesulfonamide building block bearing a primary amine in close spatial proximity to the sulfonamide group—for instance, in the synthesis of conformationally constrained macrocycles, benzisothiazole derivatives, or ortho-specific metal-chelating ligands—the 2-aminomethyl isomer is the appropriate procurement choice. The 4-isomer, while available at higher purity , cannot replicate the ortho geometry essential for such transformations .

Reference Standard for Chromatographic or Spectroscopic Method Development Targeting Isomeric Purity

The well-defined purity specification (95%) and documented computed descriptors (TPSA 72.19, LogP 0.9731) of the 2-isomer make it suitable as a retention-time or spectral reference standard during HPLC or mass spectrometry method development, particularly when methods must resolve the 2-aminomethyl and 4-aminomethyl positional isomers. Its distinct retention behavior relative to the 4-isomer can be leveraged to calibrate isomer separation protocols.

Cost-Conscious Exploratory Synthesis Where Lower Purity Is Tolerable

In early-stage medicinal chemistry where sub-milligram quantities suffice and subsequent preparative HPLC is planned, the 2-isomer's lower purity specification (95%) may be acceptable provided the EUR 232.00/50mg entry cost aligns with budget constraints. The 4% price premium over the 4-isomer should be weighed against the cost and time required for any additional purification needed prior to key coupling steps.

Orthogonal Bifunctionalization Where Dual Reactivity of Amine and Sulfonamide Is Required

The simultaneous presence of a primary aliphatic amine and a secondary sulfonamide NH within the target molecule enables sequential, chemo-selective derivatization (e.g., sulfonamide N-alkylation followed by amine reductive amination) . The ortho arrangement may further allow for post-synthetic cyclization to form fused heterocycles, a synthetic path less accessible to the 4-isomer.

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